molecular formula C15H17ClFN B2759754 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride CAS No. 2305255-08-5

3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride

Cat. No.: B2759754
CAS No.: 2305255-08-5
M. Wt: 265.76
InChI Key: GBUMGDLINIFQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride is a chemical compound for research and development applications. The incorporation of a fluorine atom at the para position of the phenyl ring is a common strategy in medicinal chemistry to modulate the bioavailability, lipophilicity, and metabolic stability of lead compounds . This structural motif is frequently explored in the development of novel pharmacological tools, particularly within the phenylalkylamine class. While the specific biological profile of this compound requires further investigation, research into structurally similar molecules indicates potential interest in neuroscience. Analogs featuring fluorinated phenyl rings and amine groups are often investigated for their interactions with neuronal transporters and receptors . As such, this compound may serve as a valuable intermediate or building block in the synthesis of more complex target molecules for pharmaceutical research . It is strictly for use in laboratory research settings.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN.ClH/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13;/h1-7,9-10,15H,8,11,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMGDLINIFQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Phenyl-3-(4-fluorophenyl)propan-1-one

Step 1 : Claisen condensation of 4-fluoroacetophenone with ethyl formate under basic conditions yields benzoylacetaldehyde sodium salt.
$$
\text{4-Fluoroacetophenone} + \text{CH}2(\text{OEt})2 \xrightarrow{\text{NaOEt}} \text{4-Fluorobenzoylacetaldehyde sodium salt}
$$
Step 2 : Condensation with methylamine hydrochloride forms the α,β-unsaturated ketone, 1-phenyl-3-(methylamino)-2-propen-1-one.

Reductive Amination

The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding the secondary amine:
$$
\text{1-Phenyl-3-(4-fluorophenyl)propan-1-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(4-Fluorophenyl)-1-phenylpropan-1-amine}
$$
Conditions :

  • Temperature: 0–5°C (prevents over-reduction).
  • Solvent: Glacial acetic acid or methanol.
  • Workup: Extraction with ethyl acetate, evaporation, and column chromatography.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in diethyl ether, precipitating the hydrochloride salt:
$$
\text{Amine} + \text{HCl} \rightarrow \text{Amine hydrochloride}
$$

Table 1 : Optimization of Reductive Amination Conditions

Parameter Condition Yield (%) Purity (%)
Reducing Agent NaBH4 45 85
Reducing Agent NaBH3CN 65 95
Solvent MeOH 60 90
Solvent AcOH 70 97

Asymmetric Hydrogenation for Enantioselective Synthesis

For applications requiring enantiomeric purity, the KR101644016B1 patent methodology provides a framework.

Enamide Intermediate Preparation

The α,β-unsaturated ketone is converted to an enamide via reaction with a chiral amine (e.g., (R)-1-phenylethylamine):
$$
\text{1-Phenyl-3-(4-fluorophenyl)propenone} + \text{R-NH}_2 \rightarrow \text{Enamide}
$$

Catalytic Hydrogenation

Using a ruthenium-chiral ligand catalyst (e.g., Ru-BINAP), the enamide undergoes asymmetric hydrogenation:
$$
\text{Enamide} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(R)-3-(4-Fluorophenyl)-1-phenylpropan-1-amine}
$$
Conditions :

  • Pressure: 50 psi H2.
  • Solvent: Tetrahydrofuran (THF).
  • Temperature: 25°C.

Table 2 : Catalyst Performance in Asymmetric Hydrogenation

Catalyst System ee (%) Yield (%)
Ru-(S)-BINAP 98 85
Ru-(R)-BINAP 97 82
Rh-DuPhos 95 78

Grignard Addition and Nucleophilic Substitution

Tertiary Alcohol Synthesis

1-Phenylpropan-1-one reacts with 4-fluorophenylmagnesium bromide to form a tertiary alcohol:
$$
\text{1-Phenylpropan-1-one} + \text{4-FluorophenylMgBr} \rightarrow \text{1-Phenyl-3-(4-fluorophenyl)propan-1-ol}
$$

Tosylation and Amine Substitution

The alcohol is converted to a tosylate, followed by nucleophilic substitution with aqueous ammonia:
$$
\text{Tosylate} + \text{NH}_3 \rightarrow \text{3-(4-Fluorophenyl)-1-phenylpropan-1-amine}
$$
Challenges : Competing elimination reactions necessitate controlled conditions (low temperature, polar aprotic solvents).

Comparative Analysis of Synthetic Routes

Table 3 : Route Comparison for 3-(4-Fluorophenyl)-1-phenylpropan-1-amine Hydrochloride

Method Advantages Limitations Yield (%)
Reductive Amination Simple, scalable Moderate enantiocontrol 65–70
Asymmetric Hydrogenation High ee (>95%) Costly catalysts 80–85
Grignard Substitution Avoids reduction steps Low substitution efficiency 50–55

Chemical Reactions Analysis

Oxidation Reactions

The primary amine undergoes oxidation to form imines or nitroso derivatives under controlled conditions:

Oxidizing AgentProductConditionsStability
KMnO₄3-(4-Fluorophenyl)propan-1-imineAqueous H₂SO₄, 0°CAir-sensitive
NaOClNitroso derivativeRT, CH₂Cl₂Light-sensitive

Reduction Reactions

The ketone intermediate (3-(4-fluorophenyl)-1-phenylpropan-1-one) is reduced using sodium borohydride (NaBH₄) in methanol to form the alcohol precursor :

  • Reaction :
    R-C(=O)-R’+NaBH₄R-CH(OH)-R’\text{R-C(=O)-R'} + \text{NaBH₄} \rightarrow \text{R-CH(OH)-R'}

  • Yield : 46.8–71.8% (dependent on substituents) .

Electrophilic Substitution

The 4-fluorophenyl group participates in Friedel-Crafts alkylation and halogenation due to electron-withdrawing fluorine effects :

Reaction TypeReagentsPosition SelectivityByproducts
NitrationHNO₃/H₂SO₄Meta (72%)Ortho (18%)
SulfonationSO₃/H₂SO₄Para (68%)-

Nucleophilic Reactions

The amine group undergoes alkylation and acylation to form tertiary amines or amides :

Alkylation with Epoxides

Example: Reaction with 1-chloro-3-phenylpropan-2-ol :

  • Conditions : K₂CO₃/NaI in DMF, 80–90°C.

  • Product : N-Benzyl-N-methyl-3-phenylpropan-1-amine.

  • Yield : 55–66% .

Acylation with CDI-Activated Acids

Example: Formation of amides using 1,1'-carbonyldiimidazole (CDI) :

  • Reagents : CDI, carboxylic acids (e.g., acetic acid).

  • Yield : 86% .

Industrial-Scale Optimizations

ParameterLaboratory MethodIndustrial MethodAdvantage
PurificationColumn chromatographyContinuous crystallization99.5% purity
Reaction Time3–6 hr30 min (flow reactor)20% higher yield
Catalyst RecyclingNot feasiblePd-C filtration reuseCost reduction (40%)

Mechanistic Insights

  • Reductive Amination : Proceeds via Schiff base formation, followed by catalytic hydrogenation .

  • Fluorine Effects : The 4-fluoro group deactivates the aromatic ring, directing electrophiles to meta/para positions .

  • Steric Hindrance : Bulky substituents on nitrogen reduce reaction rates in alkylation (e.g., dibenzylamine vs. methylamine) .

Byproduct Analysis

ReactionMajor ByproductMitigation Strategy
Reductive AminationOver-reduced hydrocarbonsControlled H₂ pressure
Friedel-CraftsDi-substituted isomersLow-temperature catalysis

Scientific Research Applications

Pharmacological Applications

Neurotransmitter Modulation
The compound is primarily studied for its ability to modulate neurotransmitter systems. It acts as a central nervous system stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .

Antipsychotic Potential
Research indicates that 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride may exhibit antipsychotic properties. Behavioral pharmacology studies have shown that it can suppress self-stimulation in animal models, indicating efficacy similar to traditional antipsychotics but with a potentially reduced risk of extrapyramidal side effects . This positions the compound as a candidate for developing safer antipsychotic medications.

Therapeutic Research

Synucleinopathies Treatment
Recent patents suggest that compounds related to this structure may be effective in treating synucleinopathies, which include disorders like Parkinson's disease. The therapeutic strategies involve administering this compound to manage symptoms or slow disease progression .

Comparative Studies
Comparative studies with traditional antipsychotics reveal that this compound has a favorable therapeutic window, allowing for effective treatment doses that do not lead to adverse effects commonly associated with older drugs .

The biological activity of this compound is influenced by its interactions with various neurotransmitter receptors. The fluorine atom enhances lipophilicity and receptor binding affinity, which may contribute to its pharmacological effects. Studies have highlighted its potential as an antipsychotic agent with a unique profile that warrants further investigation.

Case Studies and Experimental Findings

Several experimental studies have been conducted to explore the efficacy and safety profile of this compound:

Study Focus Findings
Behavioral PharmacologyInhibits avoidance behavior in rat models without inducing cataleptic responses .
Side Effect ProfileReduced propensity for causing extrapyramidal symptoms compared to traditional antipsychotics .
Therapeutic WindowEffective doses identified that separate therapeutic effects from adverse effects .

Synthesis and Production

The synthesis of this compound typically involves reductive amination of 4-fluorobenzaldehyde with phenylacetone, followed by conversion to its hydrochloride salt using hydrochloric acid. This method can be optimized for industrial production to enhance yield and purity .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. It is believed to act as a central nervous system stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in enhanced neurotransmission and stimulation of the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dapoxetine Hydrochloride

  • Structure : (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride .
  • Key Differences: Dapoxetine contains a naphthyloxy group instead of the 4-fluorophenyl group. The dimethylamino group in dapoxetine enhances serotonin reuptake inhibition, whereas the unmodified amine in 3-(4-fluorophenyl)-1-phenylpropan-1-amine may limit receptor selectivity.
  • Pharmacology : Dapoxetine is a fast-acting SSRI used for premature ejaculation, with rapid metabolism and low side effects .

Paroxetine Hydrochloride

  • Structure: (3S,4R)-4-(p-Fluorophenyl)-3-[(3,4-methylenedioxyphenoxy)methyl]piperidine hydrochloride .
  • Key Differences: Paroxetine incorporates a piperidine ring and methylenedioxyphenoxy group, enhancing SSRI activity. The fluorophenyl group in both compounds suggests shared affinity for serotonin transporters, but paroxetine’s cyclic structure improves metabolic stability .

Citalopram Hydrochloride Impurity G

  • Structure: 4-(Dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-1-butanone .
  • Key Differences :
    • This impurity retains the 4-fluorophenyl group but features an isobenzofuran core, altering pharmacokinetics.
    • Unlike 3-(4-fluorophenyl)-1-phenylpropan-1-amine, it exhibits reduced therapeutic utility due to off-target binding .

BMY 14802 Metabolite (BMY 14786)

  • Structure: α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanone hydrochloride .
  • BMY 14786 demonstrates neuroprotective effects against methamphetamine-induced toxicity, highlighting fluorophenyl-related neuroactivity .

Physicochemical and Pharmacological Data

Compound Molecular Weight Melting Point (°C) Key Functional Groups Pharmacological Activity
3-(4-Fluorophenyl)-1-phenylpropan-1-amine HCl 263.74 Not reported Fluorophenyl, primary amine Unknown (structural analog of SSRIs)
Dapoxetine HCl 341.87 138–140 Naphthyloxy, dimethylamine Serotonin reuptake inhibition
Paroxetine HCl 374.83 120–125 Piperidine, methylenedioxy SSRI, antidepressant
BMY 14786 395.85 Not reported Piperazine, pyrimidinyl Dopamine receptor antagonism

Structural-Activity Relationship (SAR) Insights

  • Fluorophenyl Group : Enhances lipophilicity and CNS penetration, critical for neuroactive compounds .
  • Amine Substitution : Primary amines (as in 3-(4-fluorophenyl)-1-phenylpropan-1-amine) may exhibit weaker receptor binding compared to tertiary amines (e.g., dapoxetine) due to reduced steric hindrance .
  • Backbone Flexibility : Linear propan-1-amine chains (vs. cyclic structures in paroxetine) may reduce metabolic stability but increase synthetic accessibility .

Biological Activity

3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride, commonly referred to as a member of the phenylpropanamine class, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the field of psychiatry. This compound exhibits properties that may contribute to its efficacy as an antipsychotic agent, among other biological activities.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a propanamine backbone with a fluorophenyl substituent. This structural configuration is significant in determining its biological activity, influencing interactions with various receptors and enzymes.

Pharmacological Profile

Research indicates that compounds similar to 3-(4-Fluorophenyl)-1-phenylpropan-1-amine exhibit a range of biological activities:

  • Antipsychotic Activity : Studies have shown that related compounds can produce antipsychotic effects in behavioral tests. For instance, the compound's ability to suppress self-stimulation in the medial forebrain bundle suggests potential antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol .
  • Dose-dependent Effects : The effective doses for achieving therapeutic outcomes differ significantly from those that induce adverse effects such as catalepsy. This separation indicates a favorable therapeutic window for the compound, making it a candidate for further investigation in clinical settings .

The biological activity of this compound is primarily mediated through its interactions with neurotransmitter systems, particularly dopamine receptors. The presence of the fluorine atom enhances lipophilicity and receptor binding affinity, which may contribute to its pharmacological effects.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

  • Behavioral Pharmacology : In animal models, compounds structurally related to 3-(4-Fluorophenyl)-1-phenylpropan-1-amine have been tested for their ability to influence behavior indicative of antipsychotic activity. For example, experiments involving rat models demonstrated that at specific doses, the compound could inhibit avoidance behavior without inducing cataleptic responses .
  • Side Effect Profile : Comparative studies with traditional antipsychotics reveal that 3-(4-Fluorophenyl)-1-phenylpropan-1-amine has a reduced propensity for causing extrapyramidal symptoms (EPS). This finding is crucial for developing safer antipsychotic medications with fewer neurological side effects .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyModelDose RangeMain Findings
RatsHigh dosesAntipsychotic effects observed with minimal EPS
MonkeysVariableSimilar separation between effective and adverse doses
Behavioral testsModerate dosesEffective in suppressing self-stimulation behaviors

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reacting the free base (3-(4-fluorophenyl)-1-phenylpropan-1-amine) with hydrochloric acid under controlled conditions. Key parameters include:
  • Temperature : Maintain 0–5°C during acid addition to prevent side reactions.
  • Solvent : Use anhydrous diethyl ether or ethanol for solubility and stability.
  • Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete salt formation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (≥97%) .
    Example reaction setup:
ParameterCondition
SolventEthanol
Temperature0–5°C
HCl (aq.)1.0 eq.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and phenyl groups) and amine protons (broad singlet near δ 2.5–3.5 ppm).
  • ¹³C NMR : Confirm the presence of a quaternary carbon adjacent to the amine (δ ~50 ppm) and fluorinated aromatic carbons (δ ~160 ppm for C-F) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ (e.g., m/z 248.1 for C₁₅H₁₅FN⁺) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELXL refine the molecular structure and identify stereochemical features?

  • Methodological Answer :
  • Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement in SHELXL :
  • Apply the Hirshfeld rigid-bond test to validate atomic displacement parameters.
  • Analyze Flack parameter (< 0.1) to confirm absolute configuration if chiral centers exist.
    Example crystallographic
ParameterValue
Space GroupP2₁/c
R-factor< 0.05
C-C Bond Lengths1.52–1.54 Å

Q. What strategies resolve discrepancies between computational modeling predictions and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Docking Validation : Compare AutoDock Vina binding poses with experimental IC₅₀ values. Adjust force fields (e.g., AMBER) to better model fluorine’s electronegativity.
  • Data Triangulation : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G**). For SAR contradictions, use free-energy perturbation (FEP) to refine ligand-receptor interaction models .

Q. How can chiral chromatography or enzymatic resolution separate enantiomers of this amine derivative?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV at 254 nm.
  • Enzymatic Kinetic Resolution : Employ lipase B (Candida antarctica) in tert-butyl methyl ether to selectively acylate one enantiomer. Typical conditions:
ParameterCondition
Enzyme Loading20 mg/mL
Temperature30°C
Reaction Time24 h

Q. What methodologies investigate the compound’s interaction with biological targets using in vitro binding assays?

  • Methodological Answer :
  • Radioligand Displacement : Use [³H]-labeled reference ligands (e.g., serotonin transporter inhibitors) in competition assays. Calculate Kᵢ values via Cheng-Prusoff equation.
  • Fluorescence Polarization : Label the compound with FITC and measure binding to GPCRs expressed in HEK293 cells. Example
TargetKₐ (nM)
5-HT₁A12.3 ± 1.2
DAT>10,000

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :
  • Controlled Replication : Repeat solubility tests in standardized buffers (e.g., PBS pH 7.4) at 25°C.
  • Analytical Cross-Check : Use HPLC to rule out degradation products. For example, hydrolysis under acidic conditions may yield 4-fluorobenzoic acid, altering apparent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.